molecular formula C15H21ClN2 B12910460 N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine CAS No. 820984-41-6

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine

Cat. No.: B12910460
CAS No.: 820984-41-6
M. Wt: 264.79 g/mol
InChI Key: FUZSMIJJJAZMMS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. This synthetic amine features a pyrrolidine core substituted with both a 4-chlorobenzyl group and a cyclopropylmethyl group, a structural motif common in compounds designed to interact with biological targets . The 4-chlorophenyl moiety is a frequently encountered pharmacophore in drug discovery, known for its ability to enhance molecular lipophilicity and promote binding to hydrophobic regions of protein targets . The cyclopropyl group can confer conformational rigidity and influence the molecule's metabolic stability. The pyrrolidine ring serves as a key scaffold, often contributing to the three-dimensional structure necessary for target engagement. As a secondary amine, the compound can be readily functionalized, making it a versatile intermediate or building block for the synthesis of more complex molecules, such as potential protein kinase inhibitors or other biologically active compounds . Researchers can utilize this chemical as a key starting material or intermediate in structure-activity relationship (SAR) studies. All products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

820984-41-6

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C15H21ClN2/c16-14-5-3-13(4-6-14)11-18(10-12-1-2-12)15-7-8-17-9-15/h3-6,12,15,17H,1-2,7-11H2

InChI Key

FUZSMIJJJAZMMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNC3

Origin of Product

United States

Preparation Methods

Sequential N-Alkylation

A common approach is the stepwise alkylation of pyrrolidin-3-amine:

  • First Alkylation: The primary or secondary amine nitrogen of pyrrolidin-3-amine is reacted with 4-chlorobenzyl chloride or bromide under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This step yields the N-(4-chlorobenzyl)pyrrolidin-3-amine intermediate.

  • Second Alkylation: The intermediate is then treated with cyclopropylmethyl bromide or iodide under similar conditions to afford the tertiary amine, this compound.

This method allows control over mono- versus dialkylation by adjusting stoichiometry and reaction time.

Catalytic Enantioselective Synthesis (If Chiral)

If enantioselectivity is desired, catalytic asymmetric methods involving chiral ligands and metal catalysts (e.g., copper, zinc) can be employed to prepare chiral analogs of the compound, especially when starting from prochiral aldehydes or amines.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1. N-(4-chlorobenzyl)ation 4-chlorobenzyl chloride, K2CO3 or NaH DMF or MeCN 25–80 °C 70–85 Control stoichiometry to avoid overalkylation
2. N-(cyclopropylmethyl)ation Cyclopropylmethyl bromide/iodide, base DMF or MeCN 25–80 °C 65–80 Purification by chromatography or crystallization
Alternative Zn-mediated CAA reaction with aldehyde, amine, alkyl iodide, CuI, TMSOTf n-BuOAc or similar Room temp to 50 °C 60–90 One-pot, high selectivity, scalable

Research Findings and Notes

  • Selectivity: Sequential alkylation requires careful control to prevent overalkylation or formation of quaternary ammonium salts.

  • Zinc-Mediated CAA Reaction: Recent studies demonstrate that zinc-mediated multicomponent reactions provide higher yields and cleaner products compared to traditional alkylation, with no reductive amination side products observed under optimized conditions.

  • Catalyst Loading: Copper iodide (20–40 mol%) and TMSOTf (1.5 equiv or optimized lower amounts) are critical for high yields in multicomponent reactions.

  • Scalability: The zinc-mediated method has been successfully scaled to gram quantities with consistent yields, indicating industrial applicability.

  • Purification: Final products are typically purified by column chromatography or recrystallization. Characterization includes NMR, HRMS, and sometimes X-ray crystallography for crystalline salts.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations
Sequential N-Alkylation 4-chlorobenzyl chloride, cyclopropylmethyl bromide, base Straightforward, well-established Requires multiple steps, risk of overalkylation
Zinc-Mediated Multicomponent Reaction Pyrrolidin-3-amine, 4-chlorobenzaldehyde, cyclopropylmethyl iodide, Zn, CuI, TMSOTf One-pot, high yield, scalable, fewer side products Requires optimization of catalyst and reagent loadings
Catalytic Enantioselective Synthesis Chiral ligands, metal catalysts, aldehydes, amines Access to chiral products More complex, requires chiral catalysts

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyclopropylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

The compound features a pyrrolidine ring substituted with a chlorophenyl group and a cyclopropylmethyl group, which may influence its biological activity.

Medicinal Chemistry

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Pain Management : Preliminary studies indicate that compounds with similar structures may exhibit analgesic properties. The modulation of pain pathways through specific receptor interactions could be an area for further exploration.
  • Neurological Disorders : Given its ability to cross the blood-brain barrier, this compound may be evaluated for efficacy in treating conditions like anxiety or depression by targeting neurotransmitter systems.

Pharmacological Studies

Research into the pharmacodynamics and pharmacokinetics of this compound is essential to understand its therapeutic potential fully.

Toxicological Assessments

Understanding the toxicity profile of this compound is vital for any clinical application. Toxicological studies can help identify safe dosage ranges and potential side effects.

Case Studies

Recent studies have focused on the compound's effects on cellular models, assessing cytotoxicity and genotoxicity. For example:

  • A study demonstrated that at certain concentrations, the compound did not induce significant cytotoxic effects in neuronal cell lines, suggesting a favorable safety profile for further development .

Comparative Studies

Comparative analyses with structurally related compounds can highlight the unique properties of this compound.

Compound NameSimilarityKey Findings
N-(Cyclohexylmethyl)-N-(3,4-dichlorophenyl)methylpyrrolidin-3-amine0.90Exhibits higher analgesic activity
Other Pyrrolidine DerivativesVariesDifferences in receptor selectivity

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Pyrrolidine vs. Piperidine/Tetrahydro-2H-pyran Derivatives
Compounds with piperidine or tetrahydro-2H-pyran cores (e.g., Example 13 in ) exhibit larger ring sizes, reducing ring strain but increasing conformational flexibility. For instance:

Compound Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound Pyrrolidine C₁₅H₂₁ClN₂ 272.8 g/mol 4-Chlorophenylmethyl, Cyclopropylmethyl
Example 13 () Tetrahydro-2H-pyran C₂₆H₃₈N₂O₂ 411.1 g/mol Isopropyl, Phenyl-dihydropyridinyl
Example 14 () Tetrahydro-2H-pyran C₂₅H₃₈N₂O₂ 399.2 g/mol Phenylpiperidinyl

B. Substituent Effects on Electronic and Lipophilic Properties

  • 4-Chlorophenyl vs. 4-Fluorophenyl : describes a compound with a 4-fluorophenyl group, which is less electron-withdrawing than chlorine. This difference may alter binding affinity in halogen-sensitive receptors.
  • Cyclopropylmethyl vs. Linear Alkyl Chains: Cyclopropyl groups (e.g., in ) enhance metabolic stability compared to straight-chain alkylamines like the morpholinopropyl group in .
Physicochemical Properties
Property Target Compound N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () 5-(tert-butyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine ()
Molecular Weight 272.8 g/mol 215.3 g/mol 455.0 g/mol
LogP (Predicted) ~3.2 ~2.5 (pyrazole core reduces lipophilicity) ~4.1 (tert-butyl increases hydrophobicity)
Melting Point Not reported 104.0–107.0°C Not reported
Synthetic Yield Not reported 17.90% Not reported

The target compound’s predicted higher logP compared to pyrazole derivatives () suggests superior membrane permeability, critical for CNS penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine, and which characterization techniques are essential for confirming its structure?

  • Methodology :

  • Synthesis : Use coupling reactions with catalysts like copper(I) bromide (CuBr) in polar aprotic solvents (e.g., DMSO). Optimize reaction conditions (e.g., 35°C for 48 hours) and employ cesium carbonate as a base for deprotonation .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity .
  • Characterization : Confirm structure via ¹H/¹³C NMR (δ 8.87 ppm for aromatic protons, δ 104–107°C melting point) and HRMS (m/z analysis for [M+H]+ ions) .

Q. What safety protocols are recommended for handling chlorophenyl- and cyclopropyl-containing compounds during synthesis?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Avoid ignition sources (sparks, open flames) due to flammability risks with solvents like DMSO .
  • Follow guidelines for waste disposal and emergency procedures (e.g., P201-P210 codes for hazard prevention) .

Q. Which spectroscopic and chromatographic methods are critical for distinguishing structural isomers of this compound?

  • Methodology :

  • NMR : Compare chemical shifts for cyclopropylmethyl vs. other alkyl groups (e.g., δ 0.5–1.5 ppm for cyclopropane protons) .
  • HPLC : Use reverse-phase columns with UV detection to resolve isomers based on polarity differences .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Integrate experimental data with computational models (e.g., ICReDD’s feedback loop) to refine reaction conditions and reduce trial-and-error approaches .

Q. How should researchers resolve contradictory spectral data (e.g., NMR or HRMS) during characterization?

  • Methodology :

  • Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Use high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .
  • Employ statistical design of experiments (DoE) to test variables (e.g., solvent polarity, temperature) that may affect spectral outcomes .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodology :

  • Optimize membrane separation technologies (e.g., nanofiltration) for continuous purification .
  • Implement process control systems (e.g., PAT tools) to monitor reaction kinetics and byproduct formation in real time .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

  • Methodology :

  • Train AI models on historical reaction data to predict optimal parameters (e.g., catalyst loading, stoichiometry) .
  • Simulate multi-phase reactions (e.g., solvent effects) using finite element analysis (FEA) to preempt scalability challenges .

Methodological Tables

Technique Application Key Parameters References
¹H/¹³C NMRStructural elucidationChemical shifts, coupling constants
HRMSMolecular weight confirmationm/z accuracy (≤5 ppm error)
Quantum Chemical CalculationsReaction pathway optimizationGibbs free energy, transition state modeling
DoE (Factorial Design)Variable interaction analysisCentral composite design, ANOVA validation

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